REACTION_CXSMILES
|
[Cl:1][C:2]1([Cl:9])[C:4]([CH3:6])([CH3:5])[CH:3]1[CH2:7]Cl.[S-:10][C:11]#[N:12].[K+]>C(O)C>[Cl:1][C:2]1([Cl:9])[C:4]([CH3:6])([CH3:5])[CH:3]1[CH2:7][S:10][C:11]#[N:12] |f:1.2|
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Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(C1(C)C)CCl)Cl
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Name
|
potassium thiocyanate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the suspension was refluxed for 12 hours
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Duration
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12 h
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Type
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CUSTOM
|
Details
|
Ethanol was evaporated
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Type
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ADDITION
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Details
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20 ml of water was added
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Type
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EXTRACTION
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Details
|
The mixture was extracted with toluene
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Type
|
WASH
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Details
|
The toluene layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The toluene was then evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C1(C)C)CSC#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |